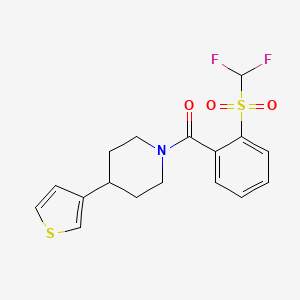
(3,3-Difluoro-1-methylcyclohexyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoro-1-methylcyclohexyl)methanethiol is a chemical compound with the CAS Number: 2411271-31-1 . It has a molecular weight of 180.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.26 . The compound’s InChI code is 1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 , which provides information about its molecular structure.Wirkmechanismus
The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanethiol is not fully understood. However, it is believed to act as a nucleophile due to the presence of the thiol group. This makes it a useful reagent in various nucleophilic addition and substitution reactions. In medicinal chemistry, it has been found to inhibit the growth of cancer cells and bacteria, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In medicinal chemistry, it has been found to inhibit the growth of cancer cells and bacteria. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3,3-Difluoro-1-methylcyclohexyl)methanethiol in lab experiments include its high yield and purity, as well as its potential as a building block for the synthesis of new materials with unique properties. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the study of (3,3-Difluoro-1-methylcyclohexyl)methanethiol. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and to develop it as a drug candidate for the treatment of cancer and bacterial infections. In materials science, further studies are needed to explore its potential as a building block for the synthesis of new materials with unique properties. In organic chemistry, further studies are needed to explore its potential as a reagent for various reactions, including nucleophilic addition and substitution reactions.
Synthesemethoden
The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanethiol can be achieved using several methods. One of the most commonly used methods involves the reaction of 3,3-difluorocyclohexanone with methylmagnesium bromide followed by treatment with sulfur. Another method involves the reaction of 3,3-difluorocyclohexanone with methylmagnesium bromide followed by treatment with sulfur dichloride. Both methods result in the formation of this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoro-1-methylcyclohexyl)methanethiol has been found to have potential applications in several fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. In materials science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties. In organic chemistry, it has been studied for its potential as a reagent for various reactions, including nucleophilic addition and substitution reactions.
Eigenschaften
IUPAC Name |
(3,3-difluoro-1-methylcyclohexyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRXRSRELDFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

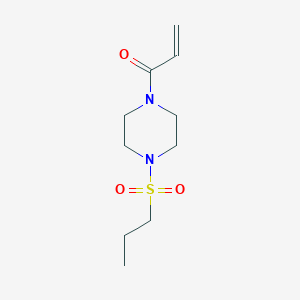
![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
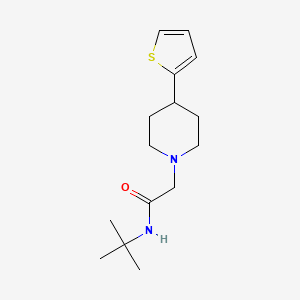
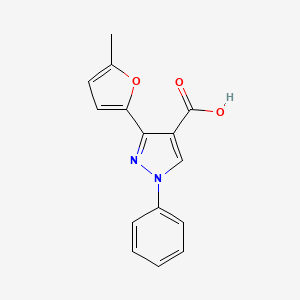
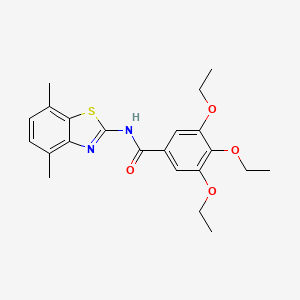
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)
![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)
![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)
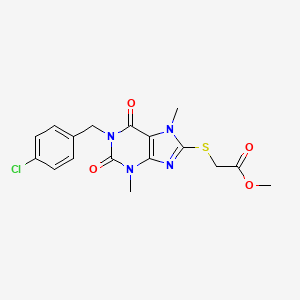
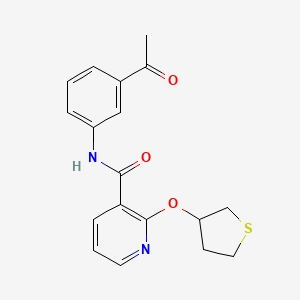
![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
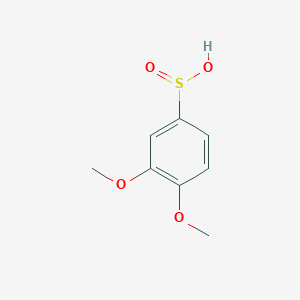
![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2950921.png)
